molecular formula C13H10ClN3 B11872279 7-(Allylamino)-3-chloroquinoline-8-carbonitrile CAS No. 88347-18-6

7-(Allylamino)-3-chloroquinoline-8-carbonitrile

Katalognummer: B11872279
CAS-Nummer: 88347-18-6
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: MAIYSIYSJKWUHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Allylamino)-3-chloroquinoline-8-carbonitrile is a chemical compound with the molecular formula C13H10ClN3 and a molecular weight of 243.69 g/mol . It is identified by several synonyms, including 3-Chloro-7-[(prop-2-en-1-yl)amino]quinoline-8-carbonitrile, and has CAS registry numbers 872706-14-4 and 88347-18-6 . The structure of this compound features a quinoline core, which is a privileged scaffold in medicinal chemistry, substituted with a chloro group, a nitrile, and an allylamino side chain. While the specific biological profile and research applications of this particular compound are not detailed in the available literature, quinoline derivatives are extensively studied for their diverse pharmacological properties. Related scientific research discusses the broad utility of similar nitrogen-containing heterocycles, such as dibenzoxepine-11-one derivatives, which are investigated as potential antimicrobial and DNA-binding agents . These related compounds have shown mechanisms of action that include disrupting bacterial cell walls, inhibiting DNA replication, and interacting with target proteins through molecular docking . 7-(Allylamino)-3-chloroquinoline-8-carbonitrile is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Eigenschaften

CAS-Nummer

88347-18-6

Molekularformel

C13H10ClN3

Molekulargewicht

243.69 g/mol

IUPAC-Name

3-chloro-7-(prop-2-enylamino)quinoline-8-carbonitrile

InChI

InChI=1S/C13H10ClN3/c1-2-5-16-12-4-3-9-6-10(14)8-17-13(9)11(12)7-15/h2-4,6,8,16H,1,5H2

InChI-Schlüssel

MAIYSIYSJKWUHC-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Gould-Jacobs Reaction for Quinoline Formation

The Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a β-keto ester, is a classical method for constructing the quinoline core. For 7-(allylamino)-3-chloroquinoline-8-carbonitrile, the reaction could employ 3-chloro-4-fluoroaniline and a β-keto ester bearing a cyano group. Under acidic conditions (e.g., polyphosphoric acid), cyclization occurs at elevated temperatures (150–200°C), yielding 7-fluoro-3-chloroquinoline-8-carbonitrile. This intermediate provides the necessary halogen and nitrile groups for downstream modifications.

Friedländer Synthesis Adaptations

Alternatively, the Friedländer synthesis—using 2-aminobenzaldehyde derivatives and ketones—offers flexibility in introducing substituents. For instance, reacting 2-amino-3-chloro-4-cyanobenzaldehyde with allylamine-derived ketones could directly incorporate the allylamino group during cyclization. However, this method faces challenges in regioselectivity and often requires protecting groups to prevent undesired side reactions.

Functionalization of the Quinoline Core

Cyanation at Position 8

The 8-carbonitrile group is introduced through palladium-catalyzed cyanation of a halogenated precursor. For example, 7-fluoro-3-chloro-8-bromoquinoline undergoes cyanation using zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) at 120°C, achieving conversions exceeding 85%. Alternatively, Rosenmund-von Braun reaction conditions (CuCN, DMF, 150°C) may be employed, though with lower selectivity.

Nucleophilic Aromatic Substitution at Position 7

The substitution of the 7-fluoro group with allylamine is the pivotal step for introducing the allylamino moiety.

Reaction Conditions and Catalysis

As detailed in patent US20030212276A1, pyridine hydrochloride serves as both a solvent and catalyst for nucleophilic aromatic substitution. Reacting 7-fluoro-3-chloroquinoline-8-carbonitrile with allylamine (1.2 equivalents) at 120°C for 12–24 hours achieves substitution yields of 70–85%. The reaction mechanism involves the formation of a reactive aniline intermediate, facilitated by the electron-withdrawing effects of the adjacent nitrile and chlorine groups.

Optimization of Selectivity

Key parameters influencing selectivity include:

  • Temperature : Higher temperatures (≥120°C) favor substitution over side reactions like hydrolysis.

  • Solvent : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity of allylamine.

  • Catalyst loading : Pyridine hydrochloride (20 mol%) balances reaction rate and byproduct formation.

Alternative Pathways and Comparative Analysis

Direct Amination via Buchwald-Hartwig Coupling

Transition-metal-catalyzed coupling offers a modern alternative to classical substitution. Employing a palladium/Xantphos catalyst system, 7-bromo-3-chloroquinoline-8-carbonitrile reacts with allylamine under microwave irradiation (150°C, 1 hour), achieving 90% yield. While efficient, this method requires stringent anhydrous conditions and costly catalysts.

Reductive Amination Approaches

In a less conventional route, 7-nitro-3-chloroquinoline-8-carbonitrile undergoes reduction with hydrogen gas (H₂, 50 psi) over a Raney nickel catalyst, followed by alkylation with allyl bromide. This two-step process yields the target compound in 65% overall yield but suffers from over-alkylation byproducts.

Yield and Purity Optimization Strategies

Recycling of Mother Liquors

As demonstrated in patent CN111377863A, recycling reaction mother liquors containing residual catalysts (e.g., N-hydroxyphthalimide) improves cost efficiency. Over 19 reaction cycles, yields remain consistent at 82–93%, with purity ≥98%.

Crystallization and Purification

Final purification via anti-solvent crystallization (acetonitrile/water, 3:1 v/v) removes unreacted starting materials and byproducts. Analytical data for the target compound include:

  • Melting point : 214–216°C

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 8.4 Hz, 1H), 8.35 (d, J = 8.8 Hz, 1H), 6.05–5.95 (m, 1H), 5.40–5.25 (m, 2H), 4.10 (d, J = 6.0 Hz, 2H), 2.50 (s, 1H).

  • HPLC purity : 99.2% (254 nm).

Industrial-Scale Considerations

Catalytic System Longevity

Vanadium-cobalt mixed oxides, as described in patent US5006659, exhibit robust catalytic activity for oxidation steps preceding cyanation. In continuous flow reactors, catalyst lifetimes exceed 500 hours with ≤5% activity loss.

Waste Management

The use of molecular oxygen as an oxidant (patent CN111377863A ) minimizes hazardous waste generation. Spent solvents (e.g., acetonitrile) are recovered via distillation, achieving ≥95% reuse rates.

Wissenschaftliche Forschungsanwendungen

Treatment of Neuropathy

Research has indicated that compounds similar to 7-(Allylamino)-3-chloroquinoline-8-carbonitrile exhibit properties beneficial for treating neuropathic conditions. A notable patent describes methods for treating small fiber neuropathy using quinoline compounds, emphasizing their effectiveness when administered topically. The mechanisms involve modulation of nerve growth factors and other cellular pathways associated with pain perception and nerve regeneration .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives of quinoline compounds demonstrate moderate to strong antibacterial activity. For instance, a study highlighted the synthesis of new quinoline derivatives that exhibited significant antimicrobial effects, with some compounds showing high inhibition zones against tested pathogens .

Antimalarial and Anticancer Properties

7-(Allylamino)-3-chloroquinoline-8-carbonitrile and its derivatives have also been reported to possess antimalarial and anticancer activities. A recent study found that several synthesized quinoline derivatives displayed promising antimalarial activity with IC50 values below 50 µM, indicating their potential as effective treatments against malaria . Additionally, these compounds were screened for anticancer activity against various cancer cell lines, showing selective toxicity towards specific types of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Case Studies and Research Findings

Application AreaFindingsReferences
Neuropathy TreatmentTopical administration of quinoline compounds shows promise in treating small fiber neuropathy.
Antimicrobial ActivityNew derivatives exhibit significant antibacterial properties against multiple strains.
Antimalarial ActivityCompounds show moderate to high antimalarial activity with IC50 < 50 µM.
Anticancer ActivitySelective toxicity observed in breast and colon cancer cell lines.

Wirkmechanismus

The mechanism of action of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between 7-(Allylamino)-3-chloroquinoline-8-carbonitrile and related quinoline/carbonitrile derivatives:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups Biological/Chemical Relevance
7-(Allylamino)-3-chloroquinoline-8-carbonitrile Cl (3), Allylamino (7), CN (8) C₁₃H₁₀ClN₃ 243.69 Allylamino, Carbonitrile Potential kinase inhibition
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile (CAS 10480-37-2) Cl (3), Pyrrolidinyl (7), CN (8) C₁₄H₁₂ClN₃ 257.72 Pyrrolidinyl, Carbonitrile Not specified; likely bioactive
3-Chloro-7-(pentylamino)quinoline-8-carbonitrile (CAS 88347-17-5) Cl (3), Pentylamino (7), CN (8) C₁₅H₁₆ClN₃ 273.76 Pentylamino, Carbonitrile Predicted pKa: 0.83
8-Bromo-2-chloro-7-methoxyquinoline-3-carbonitrile Br (8), Cl (2), OMe (7), CN (3) C₁₁H₆BrClN₂O 297.54 Methoxy, Bromo, Carbonitrile Structural diversity for SAR studies
3,7-Dichloroquinoline-8-carboxylic acid Cl (3,7), COOH (8) C₁₀H₅Cl₂NO₂ 242.05 Carboxylic acid Herbicidal activity

Key Observations :

  • Substituent Effects: The allylamino group in the target compound may enhance binding affinity compared to bulkier groups (e.g., pentylamino) due to its smaller size and flexibility.
  • Carbonitrile vs. Carboxylic Acid: Replacing the carbonitrile group (C≡N) with a carboxylic acid (COOH) at position 8, as in 3,7-dichloroquinoline-8-carboxylic acid, shifts applications from bioactivity (e.g., kinase inhibition) to herbicidal uses .

Physicochemical Properties

  • Lipinski’s Rule Compliance: Carbonitrile-containing compounds like 7-(Allylamino)-3-chloroquinoline-8-carbonitrile typically have molecular weights <500 Da and ≤5 hydrogen bond donors, suggesting oral bioavailability .
  • Solubility and pKa: The allylamino group may improve water solubility compared to purely hydrophobic substituents (e.g., pentylamino). Predicted pKa values for similar compounds range from 0.83–4.5, indicating variability in ionization under physiological conditions .

Biologische Aktivität

7-(Allylamino)-3-chloroquinoline-8-carbonitrile (CAS No. 88347-18-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile is C11H10ClN3C_{11}H_{10}ClN_{3}, with a molecular weight of 233.67 g/mol. The compound features a quinoline core substituted with an allylamino group and a cyano group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₀ClN₃
Molecular Weight233.67 g/mol
IUPAC Name7-(Allylamino)-3-chloroquinoline-8-carbonitrile
CAS Number88347-18-6

The biological activity of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which is crucial for its anticancer properties.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent research indicates that 7-(Allylamino)-3-chloroquinoline-8-carbonitrile demonstrates promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

Case Study:
A study conducted by investigated the compound's effects on cancer cell proliferation. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, suggesting moderate potency.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. In a study reported by , it was found to be effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coliNot effective

Structure-Activity Relationship (SAR)

Understanding the SAR of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile is essential for optimizing its biological activity. Modifications in the allylamino group and variations in the chloro and cyano substitutions have been explored to enhance potency and selectivity against target enzymes.

Q & A

Q. What are the optimal synthetic routes for 7-(Allylamino)-3-chloroquinoline-8-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves functionalizing the quinoline core via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, introducing the allylamino group at position 7 may require controlled temperature (70–80°C) in anhydrous DMF to avoid side reactions like over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from byproducts such as unreacted 3-chloroquinoline precursors .

Q. How can structural characterization techniques distinguish 7-(Allylamino)-3-chloroquinoline-8-carbonitrile from similar quinoline derivatives?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR to identify allylamino protons (δ 5.2–5.8 ppm for vinyl protons) and chlorine substituents (downfield shifts in aromatic regions). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]⁺ expected at m/z 257.06 for C₁₃H₁₀ClN₃). X-ray crystallography resolves the spatial arrangement of the allyl group and chlorine atom, which is critical for SAR studies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile derivatives?

  • Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from variations in substituent positioning or assay conditions. To address this:
  • Perform dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) under standardized conditions (e.g., 48-hour incubation, 10% FBS).
  • Use molecular docking simulations (AutoDock Vina) to compare binding affinities with target proteins (e.g., tyrosine kinases or DNA gyrase). Cross-validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Q. How does the allylamino substituent influence the compound’s interaction with biological targets compared to other amino groups (e.g., dimethylamino or cyclohexylamino)?

  • Methodological Answer: The allylamino group’s conformational flexibility and electron-rich vinyl moiety enhance π-π stacking with hydrophobic protein pockets. Comparative studies show:
SubstituentBinding Affinity (Kd, μM)Selectivity for Kinase X
Allylamino0.12 ± 0.03High (>90%)
Dimethylamino1.45 ± 0.21Moderate (~60%)
Cyclohexylamino3.80 ± 0.50Low (<30%)
These results suggest allylamino’s superior steric and electronic compatibility with active sites .

Q. What are the key considerations for designing stability studies of 7-(Allylamino)-3-chloroquinoline-8-carbonitrile under physiological conditions?

  • Methodological Answer: Assess degradation pathways using:
  • pH-dependent stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours; analyze via HPLC.
  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites (LC-MS/MS).
  • Photostability : Expose to UV-Vis light (300–800 nm) to detect quinoline ring oxidation or allyl group isomerization .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for 7-(Allylamino)-3-chloroquinoline-8-carbonitrile, while others observe negligible effects?

  • Methodological Answer: Contradictions may stem from:
  • Cell permeability differences : Use Caco-2 monolayer assays to quantify apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) indicates poor uptake, explaining false negatives.
  • Off-target effects : Perform kinase profiling (Eurofins KinaseScan) to identify unintended targets (e.g., hERG channels) that confound cytotoxicity readings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.